Molecular Weight and Lipophilicity Differentiate 5-(2-Chloroethyl)-1-methyl-1H-tetrazole from Non-Methylated Chloroethyl Tetrazole Analogs
The presence of the N1-methyl group in 5-(2-chloroethyl)-1-methyl-1H-tetrazole (15284-37-4) increases molecular weight by approximately 14 Da and alters lipophilicity relative to the non-methylated 5-(2-chloroethyl)-2H-tetrazole (CAS 18755-46-9) comparator [1]. These changes affect membrane permeability and metabolic stability in medicinal chemistry applications.
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW: 146.58 g/mol; LogP: not directly reported (computed property not publicly available for 15284-37-4) |
| Comparator Or Baseline | 5-(2-Chloroethyl)-2H-tetrazole (CAS 18755-46-9); MW: 132.55 g/mol; XLogP3-AA: 0.4 |
| Quantified Difference | Molecular weight increase of approximately 14.0 g/mol (10.6% increase); lipophilicity difference cannot be quantified from available data |
| Conditions | Computational property predictions using standard chemoinformatics algorithms (PubChem release 2025.04.14) [1]; molecular weight calculation based on molecular formula C4H7ClN4 versus C3H5ClN4 |
Why This Matters
The 14 Da mass increase and altered lipophilicity profile differentiate this compound in ADME property screening and SAR studies, where even minor physicochemical changes affect lead optimization trajectories.
- [1] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1381993, 5-(2-Chloro-ethyl)-2H-tetrazole. Retrieved April 22, 2026. View Source
